Thiophene, 2-(1-methylethyl)-, also known as 2-isopropylthiophene, is an organic compound with the molecular formula and a molecular weight of 126.219 g/mol. It features a thiophene ring substituted with an isopropyl group at the second position. This compound is characterized by its unique structure which includes a five-membered aromatic ring containing sulfur, making it part of the thiophene family, which is known for its aromatic properties and reactivity in various chemical processes .
Thiophene, 2-(1-methylethyl)- can be synthesized through various methods:
Thiophene, 2-(1-methylethyl)- has several applications:
Studies on thiophene derivatives highlight their interactions with biological macromolecules. For instance, they may interact with proteins or nucleic acids through π-π stacking or sulfur interactions. Such studies are crucial for understanding their potential therapeutic roles and mechanisms of action. Specific interaction studies on thiophene, 2-(1-methylethyl)- are still emerging but align with broader research trends on thiophenes .
Thiophene, 2-(1-methylethyl)- shares structural similarities with other thiophene derivatives. Here are a few comparable compounds:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Thiophene | Simple five-membered ring | Basic structure without substitutions |
| 2-Methylthiophene | Methyl group at position two | Slightly different electronic properties |
| 3-Methylthiophene | Methyl group at position three | Different reactivity patterns |
| Thiophene-2-carboxylic acid | Carboxylic acid functional group | Increased polarity and solubility |
Thiophene, 2-(1-methylethyl)- is unique due to its branched alkyl substitution which influences its reactivity and physical properties compared to other simpler thiophenes. Its branched structure enhances steric hindrance and alters its interaction profiles in
The discovery of thiophene by Viktor Meyer in 1882 marked a pivotal moment in heterocyclic chemistry. Initially identified as a benzene contaminant through the indophenin reaction, thiophene’s aromaticity and electronic structure spurred interest in its derivatives. Early synthetic efforts focused on unsubstituted thiophenes, but their limited solubility and processability hindered practical applications.
The introduction of alkyl substituents in the mid-20th century addressed these challenges. Alkyl groups, such as the 1-methylethyl (isopropyl) moiety, enhanced solubility in organic solvents while preserving the aromatic core’s electronic properties. For instance, Mingqian He and Feixia Zhang demonstrated that alkyl-substituted fused thiophenes exhibit exceptional solubility, enabling solution processing for electronic devices. This breakthrough emerged from adapting classical methods like the Paal-Knorr thiophene synthesis, which involves cyclizing 1,4-diketones with sulfurizing agents such as phosphorus pentasulfide. The Gewald reaction, another cornerstone method, facilitated the synthesis of 2-aminothiophenes, laying the groundwork for functionalized derivatives.
By the 1970s, alkylation strategies became central to tailoring thiophenes for optoelectronic applications. The steric and electronic effects of branched alkyl chains, such as the 1-methylethyl group, were found to modulate molecular packing and charge transport properties.
2-(1-Methylethyl)-thiophene exemplifies the synergy between structural modification and functional performance. The isopropyl group’s steric bulk disrupts planar stacking, favoring π-π interactions over herringbone packing, as observed in single-crystal X-ray studies of related alkylated thiophenes. This structural motif enhances charge carrier mobility in organic semiconductors, making the compound invaluable in thin-film transistors and photovoltaic devices.
The electron-donating nature of the alkyl group also stabilizes the thiophene ring against oxidative degradation, a critical advantage in high-temperature applications. Computational studies on S-alkylation mechanisms reveal that α-substituted alkyl groups, such as the 1-methylethyl moiety, reduce aromaticity loss during functionalization, preserving the core’s reactivity. This balance between stability and electronic tunability has cemented 2-(1-methylethyl)-thiophene as a scaffold for designing redox-active polymers and ligands in catalysis.
The 1980s witnessed a transition from empirical synthesis to mechanism-driven functionalization. Key advancements include:
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabled precise functionalization at designated ring positions. For 2-(1-methylethyl)-thiophene, these methods facilitated the introduction of electron-withdrawing groups (e.g., carbonyls) without disrupting the alkyl substituent.
Density functional theory (DFT) studies have demystified reaction pathways, such as the Volhard–Erdmann cyclization, optimizing conditions for alkylthiophene synthesis. For example, calculations on S-alkylation transition states identified silver salts as critical for stabilizing polarizable anions during quaternization.
Solvent-free mechanochemical synthesis and catalytic C–H activation reduced reliance on toxic reagents. Lawesson’s reagent, a milder sulfurizing agent, replaced phosphorus pentasulfide in Paal-Knorr adaptations, minimizing byproduct formation.
Thiophene, 2-(1-methylethyl)-, with the molecular formula C7H10S and molecular weight 126.219, represents a significant heterocyclic compound for electronic structure investigations [1]. The compound, also known as 2-isopropylthiophene, features a five-membered aromatic ring containing sulfur and an isopropyl substituent at the 2-position [1]. Molecular orbital theory provides fundamental insights into the electronic properties and reactivity patterns of this thiophene derivative through systematic analysis of orbital energies and distributions [3] [8].
The electronic structure of thiophene derivatives is characterized by the unique properties of the sulfur heteroatom, which contributes to the distinctive orbital arrangements and energy levels [8]. The presence of the isopropyl group at the 2-position introduces steric and electronic effects that significantly influence the overall molecular orbital structure [23]. Theoretical calculations demonstrate that thiophene rings exhibit remarkable plasticity, defined as the capability to undergo deformation to relieve steric strain through small progressive angle and bond changes while maintaining planar geometry [22].
Density functional theory calculations using the B3LYP method with 6-31G(d) basis sets have been extensively employed to characterize the electronic structure of thiophene derivatives [3] [5]. These computational approaches reveal that the highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy provide crucial information about the chemical reactivity and stability of the compound [8] [12].
The frontier molecular orbital analysis of thiophene, 2-(1-methylethyl)-, provides essential information for predicting chemical reactivity and electronic properties [3] [23]. The highest occupied molecular orbital represents the ability to donate electrons, while the lowest unoccupied molecular orbital functions as an electron acceptor [8] [29]. The energy gap between these frontier orbitals serves as a fundamental parameter for assessing molecular stability and reactivity [5] [8].
| Parameter | Typical Range for Thiophene Derivatives | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -0.20 to -0.30 a.u. | Electron donation capability |
| Lowest Unoccupied Molecular Orbital Energy | -0.05 to -0.08 a.u. | Electron acceptance capability |
| Energy Gap | 0.15 to 0.25 a.u. | Molecular stability indicator |
| Chemical Hardness | 2.0 to 3.0 eV | Resistance to charge transfer |
Research findings indicate that thiophene derivatives with smaller frontier orbital gaps exhibit higher chemical reactivity and lower kinetic stability [8] [12]. The energy gap measures the kinetic stability of molecules, where compounds with small gaps are more polarizable and demonstrate high chemical reactivity [8]. For thiophene, 2-(1-methylethyl)-, the presence of the electron-donating isopropyl group affects the frontier orbital energies, typically raising the highest occupied molecular orbital energy and reducing the overall energy gap compared to unsubstituted thiophene [23] [31].
The frontier orbital distributions in thiophene derivatives reveal that the highest occupied molecular orbital is generally well localized within the ring system, while the lowest unoccupied molecular orbital shows delocalization over the entire molecular framework [8] [23]. This distribution pattern influences the electronic transition absorption, which corresponds primarily to the transition from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [23].
Computational studies demonstrate that the ionization potential and electron affinity, derived from frontier orbital energies according to Koopmans' theorem, provide valuable insights into the electronic behavior of thiophene derivatives [12] [29]. The chemical potential, calculated as the negative average of ionization potential and electron affinity, serves as an indicator of molecular stability and reactivity trends [29] [32].
The frontier orbital interactions play a crucial role in determining the supramolecular assembly behavior of thiophene, 2-(1-methylethyl)- [4] [19]. The molecular orbital distributions and energy levels significantly influence intermolecular interactions and self-organization processes on various substrates [4] [36]. Research demonstrates that the electronic properties of thiophene derivatives vary considerably depending on the underlying substrate and assembly conditions [4] [36].
Scanning tunneling microscopy and spectroscopy studies reveal that the frontier orbital distributions of thiophene derivatives maintain their free-molecule character upon physisorption on noble metal surfaces [4]. The lowest unoccupied molecular orbital and lowest unoccupied molecular orbital plus one resonances show distinct spatial distributions, with the former extending over the entire molecule and the latter localizing at specific molecular regions [4]. These orbital characteristics directly influence the formation of supramolecular architectures through intermolecular hydrogen bonding and electrostatic interactions [4] [36].
| Surface Type | Molecular Orbital Behavior | Assembly Pattern | Interaction Strength |
|---|---|---|---|
| Gold(111) | Maintained free-molecule character | Compact organic islands | Physisorption |
| Silver(111) | Lower energy molecular orbitals | Enhanced intermolecular bonding | Moderate physisorption |
| Copper(111) | Vanishing molecular orbital resonances | No ordered assemblies | Chemisorption |
The supramolecular organization of thiophene derivatives demonstrates remarkable sensitivity to molecular orbital energetics and spatial distributions [19] [22]. Linear thiophene derivatives form supramolecular structures on solid substrates through energy-dependent mechanisms that involve both molecule-molecule and molecule-substrate interactions [19]. The plasticity of thiophene rings, combined with low energy barriers to inter-ring rotations, contributes to the formation of diverse supramolecular architectures [22].
Computational modeling approaches reveal that the extent of orbital overlap and charge transfer interactions determines the stability and geometry of supramolecular assemblies [20] [35]. Non-covalent interactions, including pi-pi stacking and chalcogen bonding, can be enhanced through strategic functionalization of thiophene derivatives, rendering them highly adaptable for supramolecular applications [20]. The molecular orbital analysis provides insights into the electronic factors governing these assembly processes and enables rational design of thiophene-based supramolecular materials [19] [39].
Advanced computational methodologies provide comprehensive frameworks for investigating the structural, electronic, and dynamic properties of thiophene, 2-(1-methylethyl)- [9] [11]. These approaches integrate quantum mechanical calculations with classical molecular dynamics simulations to achieve accurate descriptions of molecular behavior across multiple length and time scales [28] [39]. The combination of different computational techniques enables detailed characterization of conformational preferences, intermolecular interactions, and electronic properties [11] [26].
Computational studies of thiophene derivatives employ various levels of theory, ranging from semi-empirical methods to sophisticated ab initio calculations [9] [13]. The choice of computational approach depends on the specific properties under investigation and the required balance between accuracy and computational efficiency [11] [13]. Modern computational frameworks increasingly incorporate dispersion corrections to account for London dispersion forces, which are essential for accurate description of non-covalent interactions in thiophene systems [13].
Density functional theory calculations provide robust methodologies for investigating the conformational behavior of thiophene, 2-(1-methylethyl)- [24] [26]. The B3LYP functional combined with appropriate basis sets has proven particularly effective for characterizing thiophene conformers and their relative stabilities [24] [30]. Conformational analysis reveals that thiophene derivatives can adopt multiple stable geometries, with energy differences between conformers typically ranging from 0.1 to 2.0 kcal/mol [24] [26].
Research findings demonstrate that the syn and anti conformers of thiophene aldehydes and related derivatives exhibit distinct energetic profiles and geometric parameters [24]. Density functional theory calculations using the B3LYP/6-31G(d) level of theory produce results remarkably close to experimental values for bond lengths, angles, and relative stabilities [24]. The calculated dipole moments and relative stabilities coherently support experimental observations regarding conformational preferences [24].
| Conformational Parameter | Computational Method | Typical Values | Experimental Agreement |
|---|---|---|---|
| Dihedral Angles | DFT B3LYP/6-31G(d) | 0° to 180° | Within 2-5° |
| Relative Energies | DFT with Dispersion Correction | 0.1-2.0 kcal/mol | Within 0.3 kcal/mol |
| Bond Lengths | DFT B3LYP/6-31G** | 1.35-1.80 Å | Within 0.02 Å |
| Vibrational Frequencies | DFT with Scaling Factors | 500-3500 cm⁻¹ | Within 50 cm⁻¹ |
The torsional potential energy surfaces of thiophene derivatives reveal complex conformational landscapes with multiple minima corresponding to different rotational states [26]. For bithiophene systems, the inter-ring torsional potential shows four distinct conformational minima: planar-syn, syn-gauche, anti-gauche, and planar-anti configurations [26]. The energy barriers between these conformations typically range from 2 to 8 kcal/mol, depending on the specific substitution pattern and environmental factors [26].
Molecular dynamics simulations employing density functional theory-optimized force fields demonstrate that thermal fluctuations significantly influence conformational populations [26] [28]. The distribution of torsional angles in thiophene oligomers shows preferential occupation of gauche conformations over planar arrangements, with populations of approximately 70-80% for anti-gauche conformations under ambient conditions [26]. These computational predictions align well with experimental nuclear magnetic resonance and X-ray crystallographic data [26].
Ab initio computational methods provide detailed insights into the non-covalent interaction networks that govern the behavior of thiophene, 2-(1-methylethyl)- in various environments [9] [34]. These high-level quantum mechanical calculations enable accurate characterization of weak intermolecular forces, including van der Waals interactions, hydrogen bonding, and pi-pi stacking [34] [35]. The incorporation of electron correlation effects through post-Hartree-Fock methods ensures reliable description of dispersion interactions that are crucial for thiophene systems [13].
Non-covalent interaction analysis reveals that thiophene derivatives engage in complex interaction networks through multiple pathways [34] [35]. The sulfur atom in thiophene can participate in chalcogen bonding interactions, while the aromatic ring system enables pi-pi stacking with other aromatic molecules [20] [35]. The isopropyl substituent in thiophene, 2-(1-methylethyl)- introduces additional hydrophobic interactions and steric constraints that influence the overall interaction patterns [35].
| Interaction Type | Energy Range (kcal/mol) | Distance Range (Å) | Computational Method |
|---|---|---|---|
| Pi-Pi Stacking | 2-8 | 3.2-4.0 | MP2/aug-cc-pVDZ |
| Chalcogen Bonding | 1-5 | 2.8-3.5 | CCSD(T)/aug-cc-pVTZ |
| Hydrogen Bonding | 1-3 | 2.0-2.8 | DFT-D3/def2-TZVP |
| Van der Waals | 0.5-2 | 3.5-5.0 | DFT-D4/def2-QZVP |
Advanced computational approaches employ atoms-in-molecules theory to identify and quantify non-covalent interactions through topological analysis of electron density [34] [38]. Bond critical points and ring critical points provide quantitative measures of interaction strength and directionality [38]. Research demonstrates that sulfur-nitrogen contacts in thiophene-containing systems can be identified through the existence of bond critical points along the interaction pathway [38].
The non-covalent interaction index enables simultaneous visualization of multiple interaction types within thiophene systems [34]. This density-dependent descriptor reveals the spatial distribution and relative importance of different non-covalent forces [34]. Studies show that the planarity of thiophene oligomers is significantly influenced by ring critical points between adjacent thiophene units, contributing to the overall stability of extended conjugated systems [38].
Computational modeling of non-covalent interaction networks in thiophene derivatives requires careful consideration of dispersion corrections [13]. Modern density functional theory approaches incorporate empirical dispersion corrections or non-local correlation functionals to achieve chemical accuracy for weak interactions [13]. These methodological advances enable reliable prediction of interaction energies and geometries for thiophene-based supramolecular systems [13] [39].
Quantitative structure-activity relationship modeling provides systematic frameworks for correlating the molecular structure of thiophene, 2-(1-methylethyl)- with its biological and chemical activities [15] [16]. These computational approaches utilize mathematical algorithms to establish predictive relationships between molecular descriptors and observed activities [42] [44]. The development of robust quantitative structure-activity relationship models enables rational design of thiophene derivatives with optimized properties for specific applications [16] [25].
The fundamental principle underlying quantitative structure-activity relationship analysis involves the mathematical correlation of structural features with biological or chemical responses [42] [44]. For thiophene derivatives, this relationship can be expressed as: Activity = f(physicochemical properties and structural descriptors) + error [42]. The accuracy and predictive power of these models depend critically on the quality of the training dataset, the selection of appropriate molecular descriptors, and the choice of statistical methods [44].
Predictive algorithms for bioactivity optimization of thiophene derivatives employ sophisticated machine learning approaches combined with traditional statistical methods [15] [16]. Multiple linear regression analysis has been successfully applied to model the inhibitory activity of thiophene derivatives against various biological targets [15]. The replacement method serves as an effective variable selection tool for identifying the most relevant molecular descriptors for bioactivity prediction [15].
Research demonstrates that thiophene derivatives exhibit significant biological activities across multiple therapeutic areas [16] [18]. Quantitative structure-activity relationship studies of thiophene-based antimicrobial agents reveal that electronic descriptors, topological indices, and constitutional parameters serve as effective predictors of antibacterial activity [16]. The predictive models achieve correlation coefficients typically ranging from 0.75 to 0.95 for well-constructed training sets [16].
| Descriptor Category | Examples | Typical Importance | Model Performance |
|---|---|---|---|
| Electronic | Highest Occupied Molecular Orbital, Lowest Unoccupied Molecular Orbital, Dipole Moment | High | R² = 0.80-0.92 |
| Topological | Molecular Connectivity Indices, Balaban Index | Moderate | R² = 0.70-0.85 |
| Constitutional | Molecular Weight, Atom Counts | Low-Moderate | R² = 0.65-0.80 |
| Geometric | Molecular Volume, Surface Area | Moderate | R² = 0.72-0.88 |
Advanced machine learning algorithms, including support vector machines, random forests, and neural networks, have been implemented for thiophene bioactivity prediction [25] [27]. These approaches can handle non-linear relationships between molecular descriptors and biological activities, often achieving superior predictive performance compared to traditional linear methods [25]. Transformer-based models incorporating three-dimensional structural information show particular promise for predicting molecular properties of thiophene derivatives [27].
The validation of quantitative structure-activity relationship models employs rigorous statistical procedures, including cross-validation, external test set validation, and applicability domain analysis [15] [16]. Leave-one-out cross-validation typically yields Q² values exceeding 0.70 for reliable models, while external validation on independent test sets provides R²test values above 0.65 [15]. The applicability domain analysis ensures that predictions are made only for compounds falling within the chemical space covered by the training set [15].
Bioactivity optimization algorithms integrate quantitative structure-activity relationship predictions with molecular design strategies to identify thiophene derivatives with enhanced therapeutic potential [16] [25]. These approaches systematically explore chemical modifications that are predicted to improve target activity while maintaining favorable pharmacokinetic properties [16]. The optimization process considers multiple objectives simultaneously, including potency, selectivity, and drug-likeness parameters [25].
| Optimization Target | Typical Improvement Range | Computational Method | Success Rate |
|---|---|---|---|
| Antimicrobial Activity | 2-10 fold enhancement | Multi-objective Genetic Algorithm | 65-80% |
| Enzyme Inhibition | 1.5-5 fold improvement | Particle Swarm Optimization | 70-85% |
| Receptor Binding | 3-15 fold increase | Evolutionary Strategy | 60-75% |
| Selectivity Index | 2-8 fold enhancement | Simulated Annealing | 55-70% |
Thiophene, 2-(1-methylethyl)-, commonly known as 2-isopropylthiophene, represents a significant class of sulfur-containing heterocycles with diverse applications in pharmaceutical and materials chemistry. This comprehensive review examines cutting-edge synthetic methodologies for the preparation of this important compound, focusing exclusively on catalytic cross-coupling strategies, multicomponent reaction systems, and sustainable synthesis paradigms. The implementation of advanced synthetic protocols has revolutionized the accessibility and efficiency of thiophene, 2-(1-methylethyl)- synthesis, enabling researchers to construct complex molecular architectures with unprecedented precision and environmental consciousness.
The development of catalytic cross-coupling methodologies has fundamentally transformed the synthesis of thiophene derivatives, offering unprecedented control over regioselectivity and functional group tolerance. These strategies employ transition metal catalysts to forge carbon-carbon bonds under mild conditions, providing access to complex thiophene architectures with remarkable efficiency [1].
Palladium-catalyzed cross-coupling reactions have emerged as the gold standard for thiophene synthesis, offering exceptional versatility and predictability in bond formation processes. Recent advances in palladium-mediated carbon-carbon bond formation have demonstrated remarkable capabilities in constructing thiophene, 2-(1-methylethyl)- derivatives with high yields and selectivity [1] [2].
The Suzuki-Miyaura cross-coupling reaction has proven particularly effective for thiophene synthesis, with recent studies demonstrating yields up to 98% under optimized conditions [3]. A comprehensive investigation of palladium-catalyzed cyclopropylthiophene synthesis revealed that the combination of palladium(II) acetate with specific ligands could achieve exceptional results. In particular, the use of palladium(II) acetate (6 mol%) with cataCXium A ligand (10 mol%) furnished 5-cyclopropylthiophene-2-carbaldehyde in 95% yield [4]. These findings underscore the critical importance of ligand selection in optimizing palladium-catalyzed transformations.
Advanced catalyst systems have been developed specifically for thiophene functionalization. The combination of Pd(OAc)₂ (1 mol%) with SPhos (2 mol%) in the presence of K₃PO₄ (2 equivalents) has demonstrated exceptional performance across a broad substrate scope. The reaction typically proceeds at 90°C, with complete consumption of starting materials observed within 2 hours [4]. Notably, larger scale reactions with 1 mol% catalyst loading were observed to be highly exothermic, indicating the remarkable efficiency of these catalytic systems.
The direct arylation approach represents another significant advancement in palladium-mediated thiophene synthesis. Palladium catalysts associated with cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp) have been shown to promote direct 2-arylation of thiophene derivatives via carbon-hydrogen functionalization in good yields using very low catalyst loadings [5]. This methodology tolerates electron-deficient, electron-excessive, and sterically-congested aryl bromides, while accommodating various functional groups including acetyl, formyl, nitrile, nitro, ester, methoxy, fluoro, and trifluoromethyl substituents [5].
Recent innovations in aerobic oxidative coupling protocols have expanded the scope of palladium-mediated thiophene synthesis. A gram-scale oxidative coupling procedure under standard conditions generated target products in 90% isolated yield [6]. The systematic assessment of catalyst components revealed that a ternary catalyst system composed of Pd(OAc)₂/Cu(OAc)₂/phd ligand led to substantially improved yields of 64%, with the inclusion of 3 mol% 1,4-benzoquinone further enhancing yields to 85% [6].
Computational studies have provided valuable insights into the mechanistic aspects of palladium-catalyzed thiophene synthesis. Density functional theory calculations at the M06-2X level revealed that palladium-catalyzed carbon-hydrogen functionalization of thiophenes proceeds through turnover-limiting carbon-hydrogen bond activation, followed by cis/trans isomerization to form the desired products [7]. These mechanistic insights have guided the development of more efficient catalytic systems.
| Catalyst System | Ligand | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | 1 | 90 | 2 | 85-95 |
| Pd(OAc)₂ | cataCXium A | 6 | 80 | 4 | 95 |
| Pd(dtbpf)Cl₂ | None | 2 | 25 | 0.25 | 98 |
| PdCl₂(CH₃CN)₂ | None | 5 | 140 | 12 | 42 |
Transition metal-catalyzed carbon-hydrogen functionalization has revolutionized the synthesis of thiophene derivatives by enabling direct functionalization of unreactive carbon-hydrogen bonds. This approach circumvents the need for pre-functionalized substrates, offering more efficient and atom-economical synthetic routes [8] [9].
The palladium-catalyzed aerobic dehydrogenative cross-coupling methodology represents a significant advancement in thiophene functionalization. This protocol employs 2-fold carbon-hydrogen functionalization to achieve direct coupling between polyfluoroarenes and thiophenes, utilizing molecular oxygen as the terminal oxidant [1]. The reaction demonstrates high efficiency, excellent functional group compatibility, and provides facile access to polyfluoroarene-thiophene structures of interest in functional materials [1].
Mechanistic investigations have revealed that the reaction is initiated by carbon-hydrogen bond cleavage of polyfluoroarenes, followed by subsequent functionalization of the thiophene ring [1]. This understanding has enabled the development of optimized reaction conditions that maximize both yield and selectivity.
The application of transient ligand-enabled carbon-hydrogen functionalization has opened new avenues for thiophene synthesis. This approach utilizes reversibly binding transient ligands to achieve site-selective functionalization without permanently modifying the substrate structure [9]. The methodology has been successfully applied to both sp² and sp³ carbon centers, offering remarkable versatility in thiophene derivative preparation [9].
Recent developments in carbon-hydrogen alumination of thiophenes have demonstrated the potential for introducing aluminum-based functionalities. Computational models predict that metalation occurs exclusively at the 2-position of the heterocycle, providing excellent regioselectivity [7]. The reaction proceeds through carbon-hydrogen bond activation followed by aluminum insertion, offering a new paradigm for thiophene functionalization [7].
The palladium-catalyzed formation of carbon-nitrogen and carbon-sulfur bonds via carbon-hydrogen functionalization has enabled the synthesis of diverse heterocyclic frameworks. This methodology has been successfully applied to prepare various nitrogen-heterocycles, including indazoles, indoles, and 2-quinolinones, as well as sulfur-heterocycles such as benzothiazoles and benzo[b]thiophenes [2]. The process typically exhibits good to high yields and excellent functional group tolerance [2].
An auto-tandem-type, one-pot process involving oxidative Heck reaction and subsequent carbon-hydrogen cyclization has been developed for rapid construction of heterocyclic frameworks. This approach uses cinnamamides and arylboronic acids as starting materials in the presence of palladium catalysts, offering a streamlined route to complex thiophene-containing structures [2].
| Substrate Type | Metal Catalyst | Reaction Conditions | Products | Yield Range (%) |
|---|---|---|---|---|
| Polyfluoroarenes | Pd(OAc)₂ | O₂, 80°C | Aryl-thiophenes | 75-90 |
| Aryl bromides | Pd complexes | Base, 100°C | Substituted thiophenes | 65-85 |
| Thiophenes | Pd/Al systems | Al-H reagents | Metallated thiophenes | 70-88 |
| Heterocycles | Pd(II) salts | Oxidative conditions | Fused systems | 45-95 |
Multicomponent reactions represent a powerful strategy for the construction of complex thiophene frameworks in a single synthetic operation. These transformations enable the simultaneous formation of multiple bonds while incorporating diverse functional groups, offering remarkable efficiency and structural diversity [10] [11].
The Gewald reaction stands as one of the most versatile and widely employed methods for the synthesis of 2-aminothiophenes, offering exceptional flexibility in substitution patterns and functional group incorporation. This multicomponent condensation between a ketone or aldehyde, an activated nitrile, and elemental sulfur has been extensively adapted for the preparation of thiophene, 2-(1-methylethyl)- derivatives [10] [11] [12].
Recent mechanistic investigations using density functional theory calculations have provided unprecedented insights into the Gewald reaction mechanism. Studies conducted at the M06-2X/aug-cc-pV(T+d)Z/SMD(C₂H₅OH) level of theory revealed that the reaction is initiated by a Knoevenagel-Cope condensation, followed by opening of elemental sulfur leading to polysulfide formation [13] [14]. The polysulfide intermediates can interconvert and decompose through various mechanisms including unimolecular cyclization, nucleophilic degradation, and scrambling [13] [14].
The protonation of polysulfides represents a critical mechanistic insight, as it changes their electrophilic behavior and provides a kinetically favorable pathway for decomposition [13] [14]. This protonation-induced intermolecular degradation is feasible for polysulfides of all lengths, but unimolecular decomposition is kinetically favored for long polysulfides containing five or more sulfur atoms [13] [14]. Importantly, none of the pathways provide thermodynamic benefit due to the lack of resonance-stabilized leaving groups, resulting in a complex equilibrium of polysulfides of all lengths in solution [13] [14].
The cyclization of monosulfide with aromatization to the thiophene product serves as the only driving force behind the reaction, funneling all intermediates into the observed product through a thermodynamically-controlled process [13] [14]. This understanding has enabled the development of more efficient protocols for thiophene synthesis.
Four basic variations of the Gewald reaction have been developed, each offering distinct advantages for specific synthetic applications [11]. The most elegant version involves a one-pot reaction of three components: an α-methylene carbonyl compound, an α-activated acetonitrile, and sulfur at temperatures not exceeding 45°C in ethanol or methanol [11]. This protocol typically employs secondary amines such as diethylamine or morpholine in 0.5-1.0 molar equivalent amounts [11].
The reaction proceeds through three base-promoted steps: condensation of starting substrates, addition of sulfur to the α,β-unsaturated nitrile, and ring-closure of the ylidenesulfur adduct [11]. Since yields are typically higher than alternative methods (45-95%) and reactants are readily available and inexpensive, this protocol offers remarkable accessibility to diversely substituted 2-aminothiophenes [11].
Recent improvements in Gewald synthesis have focused on reducing reaction times through microwave technology. Microwave-assisted protocols have demonstrated significant rate enhancements while maintaining high yields [15] [10]. A green chemistry approach utilizing microwave irradiation for the transformation of ethylcyanoacetate, cyclohexanone, anisidines, and sulfur into 2-amino-3-o/p-anisidyl-carboxamido-4,5,6,7-tetrahydro-benzo(b)thiophenes has been successfully demonstrated [15].
A four-component Gewald reaction under organocatalyzed aqueous conditions has been developed, involving ethyl cyanoacetate, an α-methylene carbonyl compound, a primary or secondary amine, and elemental sulfur [16]. This protocol enables efficient room-temperature formation of 2-amino-3-carboxamide derivatives in short time periods. The products precipitate from reaction mixtures and can be easily obtained by simple filtration and recrystallization [16].
| Version | Components | Conditions | Temperature (°C) | Time (h) | Yield Range (%) |
|---|---|---|---|---|---|
| Version 1 | α-Sulfanylcarbonyl + nitrile | Base, solvent | 25-45 | 4-8 | 35-80 |
| Version 2 | Carbonyl + nitrile + S₈ | Amine base, EtOH | 25-45 | 2-6 | 45-95 |
| Version 3 | α,β-Unsaturated nitrile + S₈ | Base, solvent | 60-80 | 3-12 | 40-85 |
| Version 4 | Modified reactants | Specialized conditions | 50-70 | 6-24 | 32-97 |
Microwave-assisted synthesis has emerged as a transformative technology for thiophene preparation, offering dramatic reductions in reaction times while maintaining or improving yields. The application of microwave irradiation to thiophene synthesis has demonstrated remarkable advantages in terms of energy efficiency, reaction rate enhancement, and product purity [17] [18] [19].
The solvent-free, microwave-assisted synthesis of thiophene oligomers via Suzuki coupling represents a significant advancement in green synthetic methodology. This approach employs aluminum oxide as a solid support, enabling rapid optimization of experimental conditions to obtain target products in excellent yields [17]. For example, quaterthiophene was obtained in 6 minutes by reaction of 2-bromo-2,2'-bithiophene with bis(pinacolato)diboron with an isolated yield of 65%, while quinquethiophene was obtained in 11 minutes by reaction of dibromoterthiophene with thienylboronic acid with an isolated yield of 74% [17] [20].
The methodology offers several distinct advantages over conventional heating approaches. Microwave irradiation provides fast volumetric dielectric heating, resulting in enhanced heat exchange and conversion rates compared to traditional energy sources [19]. This is particularly beneficial for metal-catalyzed synthetic reactions under heterogeneous conditions [19].
A microwave-assisted green protocol for carbon-hydrogen arylation of thiophenes with substituted aryl halides has been developed using palladium nanoparticles embedded in cross-linked β-cyclodextrin [19] [21]. This sustainable protocol is carried out in γ-valerolactone as a bio-based solvent, demonstrating exceptional atom economy and minimal metal leaching [19] [21].
The protocol has been successfully applied to one-pot synthesis of 4(3H)-quinazolinone derivatives through sequential carbon-hydrogen arylation, reduction, and carbonylation processes [19] [21]. A pressure-resistant microwave reactor equipped with multiple gas inlets enables these sequential transformations using the same catalyst under different gas atmospheres [19] [21].
Optimization studies have revealed critical parameters for microwave-assisted thiophene synthesis. The reduction of 2-methyl-5-(4-nitrophenyl)thiophene in γ-valerolactone was optimized to achieve quantitative yields using 10 mol% palladium catalyst at 160°C for 15 minutes [19]. These conditions represent a significant improvement over conventional heating methods.
Microwave-assisted synthesis of thiophene-based ionic liquids has been achieved through sulfur-alkylation reactions. The experimental protocol involving 25 minutes at 200 watts and 50°C has been optimized through design of experiments approaches, leading to yields of 96% [22]. In comparison, conventional thermal reactions at room temperature required 24-48 hours to achieve similar results [22].
The synthesis of 3-aminobenzo[b]thiophenes through microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C provides rapid access to target compounds in 58-96% yield [23]. This transformation has been successfully applied to the synthesis of various kinase inhibitor scaffolds [23].
| Reaction Type | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Solvent |
|---|---|---|---|---|---|
| Suzuki coupling | 300 | 120 | 6-11 | 65-74 | Solvent-free |
| C-H arylation | 200 | 160 | 15 | 95-100 | γ-Valerolactone |
| Ionic liquid synthesis | 200 | 50 | 25 | 96 | Solvent-free |
| Aminothiophene synthesis | 150 | 130 | 30-60 | 58-96 | DMSO |
The development of sustainable synthetic methodologies for thiophene preparation has become increasingly important in response to growing environmental concerns and the need for more efficient chemical processes. These paradigms focus on minimizing waste generation, reducing energy consumption, and employing environmentally benign reaction conditions [24] [25] [26].
Mechanochemical synthesis represents a paradigm shift in organic synthesis, enabling chemical transformations through mechanical force rather than traditional heating methods. This approach offers remarkable advantages in terms of environmental sustainability, energy efficiency, and reaction selectivity [24] [26] [27].
The solvent-free synthesis of porous thiophene polymers via mechanochemical oxidative polymerization has demonstrated exceptional potential for materials applications. Utilizing a design of experiments approach, researchers optimized reaction conditions leading to complete conversion and polymers with surface areas up to 1850 m²g⁻¹, nearly twice as high as materials prepared by solution-based polymerization [24] [26]. This mechanochemical approach presents a solvent-free, rapid, and scalable alternative for the production of porous polymers [24] [26].
Ball milling technology has emerged as a powerful tool for mechanochemical thiophene synthesis. The optimization of ball milling conditions involves careful consideration of ball size distribution, milling frequency, and reaction time. Typically, reactions are carried out in stainless steel vials containing a mixture of different sized steel balls (12.7 mm, 6.3 mm, and 3.2 mm) at frequencies of 20 Hz for 15 minutes [27]. These conditions enable quantitative conversion of starting materials to desired products [27].
The solvent-free mechanochemical approach has been successfully applied to the synthesis of high transition temperature liquid crystals. Biphenyltetracarboxydiimide derivatives were prepared through mechanochemical methods, achieving excellent yields of 95-99% with reaction times as short as 15 minutes [27]. This represents a dramatic improvement over traditional solution-based methods that require reflux conditions for six hours [27].
Mechanochemical synthesis offers several distinct advantages over conventional approaches. The absence of solvents eliminates waste generation and purification requirements, while the mechanical energy input enables reactions to proceed at ambient temperatures [24] [27]. The high local pressures and shear forces generated during milling can activate otherwise unreactive substrates, opening new synthetic pathways [24].
The design of experiments approach has proven invaluable for optimizing mechanochemical reactions. Statistical methods enable systematic exploration of reaction parameters including ball-to-reactant mass ratios, milling frequencies, and reaction times [24] [26]. These optimization studies have consistently revealed that mechanochemical approaches can achieve superior performance compared to traditional synthetic methods [24] [26].
Recent developments in mechanochemical thiophene synthesis have focused on the development of more efficient reactor designs and improved understanding of reaction mechanisms. The use of vibratory ball mills with controlled atmospheres has enabled the synthesis of oxygen-sensitive thiophene derivatives [27]. Additionally, the incorporation of small amounts of liquid additives has been shown to enhance reaction rates and selectivity through liquid-assisted grinding protocols [27].
| Substrate Type | Milling Frequency (Hz) | Time (min) | Ball Configuration | Yield (%) | Surface Area (m²g⁻¹) |
|---|---|---|---|---|---|
| Thiophene monomers | 20 | 15 | Mixed sizes | 95-99 | 1200-1850 |
| Polymer precursors | 25 | 30 | Large balls | 85-95 | 800-1200 |
| Functionalized derivatives | 15 | 45 | Small balls | 75-90 | 600-1000 |
| Complex oligomers | 30 | 60 | All sizes | 70-85 | 1000-1500 |
Photocatalytic alkylation represents one of the most promising sustainable approaches for thiophene functionalization, harnessing light energy to drive chemical transformations under mild conditions. These methodologies employ visible light as a traceless, renewable reagent while enabling precise control over reaction selectivity and functional group tolerance [28] [29] [30].
The development of thiophene-based covalent triazine frameworks as visible-light-driven heterogeneous photocatalysts has opened new avenues for sustainable synthesis. These materials demonstrate outstanding photocatalytic activity with high conversion rates and selectivity for oxidative coupling reactions [29] [30]. The incorporation of bithiophene structural units creates a semicrystalline framework with enhanced light absorption properties, enabling efficient utilization of visible light [29] [30].
Mechanistic investigations have revealed that the photocatalytic process involves the generation of reactive radical species through single-electron transfer pathways. The low bandgap of thiophene-based photocatalysts enables efficient absorption of visible light, which represents a significant advantage for sustainable photocatalysis [29] [30]. The extended conjugated system provided by bithiophene units enhances charge separation and migration processes, leading to improved catalytic performance [29] [30].
The photocatalytic oxidative coupling of amines to imines serves as an excellent model reaction for evaluating thiophene-based photocatalysts. Complete conversion of benzylamine to N-benzylidenebenzylamine was achieved after 7 hours of visible light irradiation at room temperature [29] [30]. The reaction proceeds through an aerobic oxidative mechanism in air atmosphere, eliminating the need for additional oxidants [29] [30].
Photocatalytic hydroalkylation reactions have been developed for the formation of carbon-carbon bonds using aryl-alkenes and alkyl iodides. This methodology employs visible light-catalyzed radical generation via halogen atom transfer from α-amino radicals [28]. The process involves addition of alkyl radicals to aryl-alkenes, forming highly stabilized species through radical-polar crossover pathways, followed by protonation to furnish hydroalkylation products [28].
The synthesis of thiophene oligomers through photopolymerization has demonstrated remarkable potential for materials applications. Recent studies have shown that thiophene can be readily polymerized through photochemical means using iodonium salts as photoinitiators [31]. The proposed mechanism involves electron transfer from thiophene to photochemically generated phenyliodinium radical cations [31].
Laser flash photolysis and electron paramagnetic resonance studies have elucidated the mechanism of photoinduced step polymerization of thiophene. The process involves radical-radical recombination reactions to form covalent bonds in polymer backbones [31]. These mechanistic insights have guided the development of more efficient photopolymerization protocols.
Linear multiple-thiophene-containing conjugated polymer photocatalysts have achieved ultrahigh photocatalytic hydrogen evolution activity under visible light. The combination of multiple thiophene units with electron-accepting moieties creates donor-acceptor structures with narrow bandgaps and broad light absorption ranges [32]. These systems have demonstrated hydrogen evolution rates up to 161.28 mmol h⁻¹ g⁻¹ under full spectrum light irradiation [32].
| Photocatalyst Type | Light Source | Substrate | Reaction Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| TP-CTF framework | Visible (>400 nm) | Benzylamine | 7 | 100 | >99 |
| Thiophene polymers | Full spectrum | H₂O | 24 | 95 | >95 |
| Iodonium systems | UV (365 nm) | Thiophene | 4 | 85 | 90 |
| Bithiophene CTF | Visible (>420 nm) | Various amines | 6-12 | 90-100 | >98 |
The development of efficient thiophene-based photocatalysts has been guided by rational design principles. The incorporation of electron-donating thiophene units with electron-withdrawing acceptor moieties creates push-pull electronic structures that facilitate charge separation [29] [30] [32]. The resulting materials exhibit enhanced stability and recyclability, making them attractive candidates for sustainable chemical synthesis [29] [30].
Recent advances in photocatalytic thiophene alkylation have focused on developing new catalyst architectures and improving reaction selectivity. The use of heterogeneous photocatalysts enables facile catalyst recovery and reuse, addressing key sustainability concerns [29] [30]. Moreover, the mild reaction conditions and use of visible light as the energy source minimize environmental impact while maintaining high synthetic efficiency [29] [30] [32].
The photocatalytic approach offers several advantages over traditional thermal methods. The ambient reaction temperatures reduce energy consumption while enabling reactions with thermally sensitive substrates [28] [29] [30]. The high degree of functional group tolerance allows for the preparation of complex thiophene derivatives that would be challenging to access through conventional methods [28] [29] [30].
Future developments in photocatalytic thiophene alkylation are expected to focus on expanding substrate scope, improving catalyst design, and developing new reaction manifolds. The integration of computational design with experimental validation promises to accelerate the discovery of more efficient photocatalytic systems [29] [30] [32]. Additionally, the development of flow photochemistry approaches may enable continuous production of thiophene derivatives with enhanced productivity and process control [29] [30].